![molecular formula C27H31N7O B2952536 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide CAS No. 1021025-64-8](/img/structure/B2952536.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anticancer Activity
A significant area of research for derivatives of pyrazolo[3,4-d]pyrimidin is their anticancer properties. Studies have synthesized and evaluated novel pyrazolopyrimidines derivatives, exploring their cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7. These compounds have demonstrated potential as anticancer and anti-5-lipoxygenase agents, providing a foundation for further exploration into their mechanism of action and potential therapeutic applications in oncology (Rahmouni et al., 2016).
Antimicrobial and Antiviral Properties
The benzamide-based derivatives, including the pyrazolo[3,4-d]pyrimidin moiety, have shown remarkable anti-influenza virus activity, specifically against the H5N1 subtype. This highlights their potential as antiviral agents, offering a new avenue for the development of treatments against avian influenza and possibly other viral infections (Hebishy et al., 2020).
Anti-inflammatory Properties
Another explored application of pyrazolo[3,4-d]pyrimidine derivatives is in the realm of anti-inflammatory drugs. Some derivatives have been identified to exhibit significant anti-inflammatory activity without the ulcerogenic side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests their potential as safer alternatives for the treatment of inflammatory conditions (Auzzi et al., 1983).
Enzyme Inhibition for Neuroinflammation Imaging
Derivatives of pyrazolo[3,4-d]pyrimidin have also been synthesized for potential use as PET imaging agents, targeting the IRAK4 enzyme in neuroinflammation. This application is particularly relevant for the diagnosis and monitoring of neurodegenerative diseases, offering a non-invasive method to study inflammatory processes in the brain (Wang et al., 2018).
Mechanism of Action
Target of Action
The compound is structurally related to benzylpiperazine , a class of compounds known for their diverse biological activities.
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other benzylpiperazine derivatives
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to benzylpiperazine , it’s possible that similar pathways could be affected.
Result of Action
Benzylpiperazine derivatives have been reported to have various biological activities , suggesting that this compound could have similar effects.
properties
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O/c35-25(12-11-22-7-3-1-4-8-22)28-13-14-34-27-24(19-31-34)26(29-21-30-27)33-17-15-32(16-18-33)20-23-9-5-2-6-10-23/h1-10,19,21H,11-18,20H2,(H,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCQVJCSKIBJCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.